

A Technical Guide to Cholesteryl Oleate-d7: Commercial Availability, Synthesis, and Applications

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Compound of Interest

Compound Name: Cholesteryl oleate-d7

Cat. No.: B12406585

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cholesteryl oleate-d7**, a deuterated form of cholesteryl oleate, an important molecule in lipid metabolism. This document covers its commercial availability, detailed synthesis protocols, and its applications in research, particularly in the fields of lipidomics and cancer biology.

Commercial Availability

Cholesteryl oleate-d7 is available from several commercial suppliers, catering to the needs of researchers requiring stable isotope-labeled lipids for their studies. It is typically used as an internal standard in mass spectrometry-based lipidomics or as a tracer in metabolic studies. Below is a summary of its availability from prominent vendors.

Supplier	Product Name	CAS Number	Molecular Formula	Purity	Notes
Clearsynth	Cholesteryl oleate-d7	1416275-35-8	C ₄₅ H ₇₁ D ₇ O ₂	Not specified	Accompanied by a Certificate of Analysis.
MedChemExpress	Cholesteryl oleate-d7	1416275-35-8	C ₄₅ H ₇₁ D ₇ O ₂	≥99.0%	Provided as a solution.[1]
A Chemtek	Cholesteryl oleate-d7 Solution in Methanol, 100µg/mL	1416275-35-8	C ₄₅ H ₇₈ O ₂	Not specified	Supplied as a solution for immediate use.[2]
Avanti Polar Lipids (via MilliporeSigma)	18:1-d7 Cholesterol	2260669-48-3	Not specified	>99%	Part of their deuterated sterol product line.[3]

Synthesis of Cholesteryl Oleate-d7

The synthesis of **Cholesteryl oleate-d7** involves a two-step process: the synthesis of the deuterated fatty acid precursor, oleic acid-d7, followed by its esterification with cholesterol.

Synthesis of Oleic Acid-d7

The preparation of deuterated oleic acid can be a challenging process due to the presence of a double bond. A common strategy involves the synthesis of a deuterated precursor that can be converted to oleic acid. While direct H/D exchange on oleic acid is difficult, a multi-step synthesis starting from deuterated saturated precursors is a viable approach.

Experimental Protocol: Synthesis of Oleic Acid-d7 (A Plausible Route)

This protocol is a representative method based on established organic chemistry principles for the synthesis of deuterated fatty acids.

Step 1: Preparation of Deuterated Precursors

Perdeuterated saturated fatty acids can be synthesized via H/D exchange using D₂O and a metal catalyst. For a d7-labeled oleic acid, selective deuteration of a suitable precursor is required. A plausible route involves the deuteration of a precursor that can be elaborated to oleic acid.

Step 2: Esterification and Functional Group Manipulation

The deuterated precursor is then subjected to a series of reactions to introduce the double bond at the correct position and to yield the carboxylic acid functionality. This may involve protection/deprotection steps and a stereoselective olefination reaction, such as the Wittig reaction, to ensure the cis configuration of the double bond found in oleic acid.

Esterification of Cholesterol with Oleic Acid-d7

Once oleic acid-d7 is obtained, it is esterified with cholesterol. Several methods can be employed for this esterification. A common and efficient method involves the use of a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Synthesis of **Cholesteryl oleate-d7**

This protocol is adapted from the synthesis of ¹³C-labeled cholesteryl oleate and is applicable for the deuterated analogue.^[4]

Materials:

- Cholesterol
- Oleic acid-d7
- Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous Chloroform

- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- In a round-bottom flask, dissolve cholesterol (1 equivalent) and oleic acid-d7 (1.1 equivalents) in anhydrous chloroform under an inert atmosphere (e.g., argon or nitrogen).
- Add DMAP (0.1 equivalents) to the solution and stir.
- In a separate flask, dissolve DCC (1.2 equivalents) in a small amount of anhydrous chloroform.
- Add the DCC solution dropwise to the cholesterol and oleic acid-d7 solution at room temperature.
- Allow the reaction to stir at room temperature for 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture will contain the product and a white precipitate of dicyclohexylurea (DCU).
- Filter the reaction mixture to remove the DCU precipitate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
- Collect the fractions containing the pure **Cholesteryl oleate-d7** and concentrate them under reduced pressure to obtain the final product.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data:

Parameter	Value	Reference
Typical Yield	~90%	[4]
Purity	>99% (after chromatography)	[3]

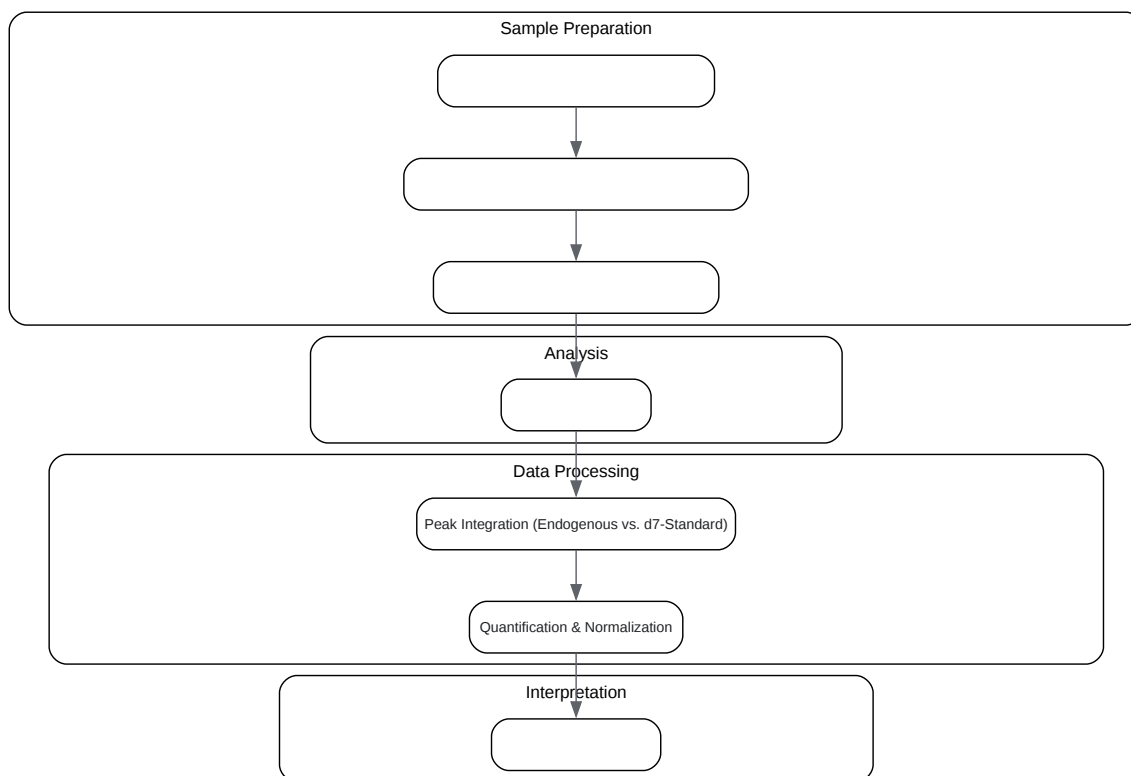
Applications of Cholesteryl Oleate-d7

Cholesteryl oleate-d7 is a valuable tool in various research areas, primarily due to its properties as a stable isotope-labeled internal standard and a metabolic tracer.

Lipidomics and Mass Spectrometry

In the field of lipidomics, accurate quantification of lipid species is crucial. **Cholesteryl oleate-d7** serves as an ideal internal standard for the quantification of endogenous cholesteryl oleate and other cholesteryl esters by mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for its clear distinction in the mass spectrum.

Below is a diagram illustrating a typical lipidomics workflow where **Cholesteryl oleate-d7** would be utilized.



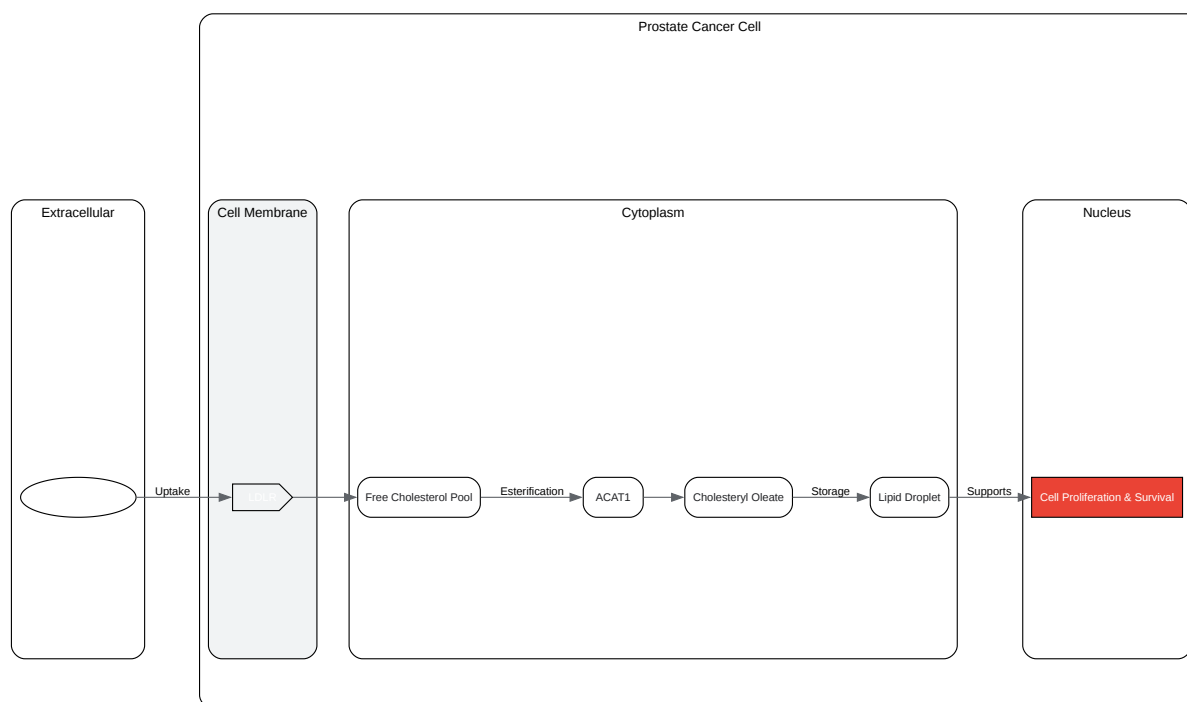
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Lipidomics workflow utilizing **Cholesteryl oleate-d7**.

Prostate Cancer Research

Recent studies have highlighted the role of altered lipid metabolism in the progression of prostate cancer. Cholesteryl oleate has been identified as a potential biomarker for this disease, as it accumulates in cancer cells.[5] The synthesis and storage of cholesteryl esters are regulated by complex signaling pathways that are often dysregulated in cancer.

The diagram below illustrates a simplified signaling pathway highlighting the role of cholesteryl ester metabolism in prostate cancer. In prostate cancer cells, the uptake of LDL cholesterol is often increased, and the esterification of cholesterol to cholesteryl oleate, catalyzed by enzymes like ACAT1, is enhanced. This accumulation of cholesteryl esters in lipid droplets is thought to contribute to cancer cell proliferation and survival.



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Role of Cholesteryl Oleate in Prostate Cancer.

Conclusion

Cholesteryl oleate-d7 is a commercially available and synthetically accessible tool for researchers in the life sciences. Its application as an internal standard in lipidomics provides for accurate and reproducible quantification of cholesteryl esters. Furthermore, its relevance in the study of diseases with dysregulated lipid metabolism, such as prostate cancer, makes it an invaluable resource for developing new diagnostic and therapeutic strategies. The detailed synthetic protocols and application workflows provided in this guide are intended to facilitate its effective use in the laboratory.

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